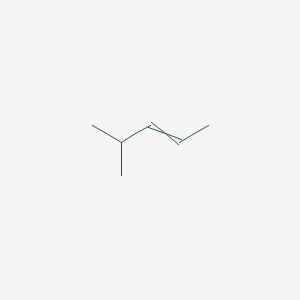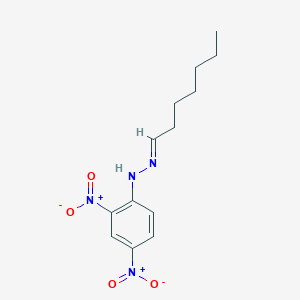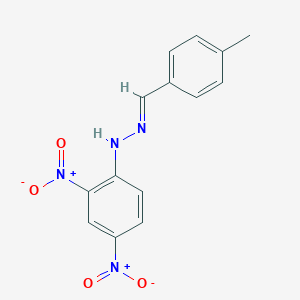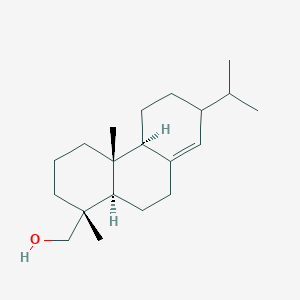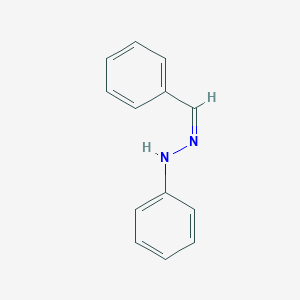
Agarose
Vue d'ensemble
Description
Agarose is a heteropolysaccharide, generally extracted from certain red seaweed . It is a linear polymer made up of the repeating unit of agarobiose, which is a disaccharide made up of D-galactose and 3,6-anhydro-L-galactopyranose . Agarose is frequently used in molecular biology for the separation of large molecules, especially DNA, by electrophoresis .
Synthesis Analysis
Agarose is typically prepared by extracting it from red seaweed using a series of chemical and physical methods . This preparation process involves washing, grinding, and boiling the algae to extract the agar, followed by purification of the agar using filtration and precipitation techniques .Molecular Structure Analysis
Agarose is a linear polymer with a molecular weight of about 120,000, consisting of alternating D-galactose and 3,6-anhydro-L-galactopyranose linked by α-(1→3) and β-(1→4) glycosidic bonds . The 3,6-anhydro-L-galactopyranose is an L-galactose with an anhydro bridge between the 3 and 6 positions .Chemical Reactions Analysis
Heating agarose in the microwave, while a common laboratory procedure, can result in injury if proper precautions are not taken . Agarose can become superheated and boil suddenly when removed from the microwave, resulting in splash or burn injuries to the hands, arms, and face .Physical And Chemical Properties Analysis
Agarose is available as a white powder which dissolves in near-boiling water, and forms a gel when it cools . Agarose exhibits the phenomenon of thermal hysteresis in its liquid-to-gel transition, i.e., it gels and melts at different temperatures .Applications De Recherche Scientifique
-
Isolation and Purification
- Field : Biomedical Research
- Application : Agarose is used in the isolation and purification of biomolecules . It’s a popular medium for DNA gel electrophoresis, which is used for isolating DNA fragments for analysis or purification .
- Method : The process involves running a current through an agarose gel matrix; smaller molecules move faster through the gel than larger ones, effectively separating the biomolecules .
- Results : This technique allows for the separation and analysis of DNA and RNA molecules of various sizes .
-
Wound Dressings
- Field : Biomedical Engineering
- Application : Agarose hydrogels are used in the creation of wound dressings .
- Method : The hydrogel is applied to the wound site, providing a moist environment that promotes healing .
- Results : Agarose-based wound dressings have been shown to accelerate the healing process .
-
Drug Delivery
- Field : Pharmaceutical Sciences
- Application : Agarose is used as a drug delivery system .
- Method : Drugs can be encapsulated within agarose hydrogels, and the gel structure allows for controlled release of the drug .
- Results : This method has been shown to improve the efficacy of various drugs by controlling their release and absorption .
-
Tissue Engineering
- Field : Biomedical Engineering
- Application : Agarose hydrogels are used in tissue engineering as scaffolds to support cell growth .
- Method : Cells are embedded within the agarose hydrogel, which provides a three-dimensional structure for cell growth .
- Results : This technique has been used to successfully grow various types of tissues in the lab .
-
3D Printing
-
Enzyme Immobilization
- Field : Biochemistry
- Application : Agarose and its derivatives are used as supports for enzyme immobilization .
- Method : Enzymes are attached to agarose-based beads, which are highly porous, mechanically resistant, chemically and physically inert, and sharply hydrophilic .
- Results : This immobilization enhances the stability and reusability of the enzymes, making them more efficient for industrial processes .
-
Immunodiffusion Techniques
- Field : Immunology
- Application : Agarose is used in immunodiffusion techniques . These techniques are used to identify and quantify specific antigens or antibodies in a sample .
- Method : The antigen or antibody is diffused into an agarose gel, and its presence and concentration are determined by the formation of visible precipitin lines .
- Results : This technique allows for the detection and quantification of specific antigens or antibodies, which can be useful in diagnosing various diseases .
-
Gel Chromatography
- Field : Biochemistry
- Application : Agarose is used in gel chromatography , a type of column chromatography that separates proteins, nucleic acids, and other biomolecules based on their size .
- Method : The sample is applied to a column packed with agarose gel. Smaller molecules move through the gel more slowly than larger ones, allowing for their separation .
- Results : This technique allows for the separation and purification of biomolecules based on their size .
-
Affinity Chromatography
- Field : Biochemistry
- Application : Agarose is used in affinity chromatography , a method of separating biochemical mixtures based on a highly specific interaction between antigen and antibody, enzyme and substrate, receptor and ligand, or protein and nucleic acid .
- Method : The agarose gel is modified with a ligand that binds the molecule of interest. When the sample is applied to the column, only the target molecules bind to the ligand, allowing for their separation from the rest of the sample .
- Results : This technique allows for the highly specific separation and purification of biomolecules .
-
Ion Exchange Chromatography
- Field : Biochemistry
- Application : Agarose is used in ion exchange chromatography , a process that allows the separation of ions and polar molecules based on their charge .
- Method : The agarose gel is modified with an ion-exchange resin. When the sample is applied to the column, molecules with the opposite charge to the resin are retained on the column, while others are eluted .
- Results : This technique allows for the separation and purification of ions and polar molecules based on their charge .
- Gel Plates or Overlays for Cells in Tissue Culture
- Field : Cell Biology
- Application : Agarose is used to create gel plates or overlays for cells in tissue culture . This provides a supportive and nutrient-rich environment for the growth and differentiation of cells .
- Method : A layer of agarose gel is spread over the surface of a culture dish, and the cells are seeded onto the gel . The gel provides a three-dimensional structure that mimics the natural extracellular matrix,
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3R,4S,5S,8R)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O19/c25-1-5-9(27)11(29)12(30)22(38-5)41-17-8-4-36-20(17)15(33)24(40-8)43-18-10(28)6(2-26)39-23(14(18)32)42-16-7-3-35-19(16)13(31)21(34)37-7/h5-34H,1-4H2/t5-,6-,7+,8+,9+,10+,11+,12-,13+,14-,15+,16-,17-,18+,19+,20+,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHZNBUODTQTK-WKGBVCLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@H]([C@H]5[C@@H]([C@@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Agarose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11404 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Agarose | |
CAS RN |
9012-36-6 | |
| Record name | Sepharose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009012366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agarose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Agarose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





